molecular formula C16H15NO3 B12928228 2,3-Dimethoxy-10-methylacridin-9(10H)-one CAS No. 25379-17-3

2,3-Dimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B12928228
CAS No.: 25379-17-3
M. Wt: 269.29 g/mol
InChI Key: XZJCOSYXJZSQPN-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-10-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structural features, which include methoxy groups and a methyl group attached to the acridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-10-methylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with methoxy-substituted benzaldehydes, followed by cyclization and oxidation steps. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the acridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-10-methylacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the acridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic or nucleophilic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2,3-Dimethoxy-10-methylacridin-9(10H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-10-methylacridin-9(10H)-one involves its interaction with specific molecular targets. These may include DNA, enzymes, or receptors, leading to various biological effects. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-Aminoacridine: Known for its antimicrobial properties.

    Acriflavine: Used as an antiseptic and in biological staining.

Uniqueness

2,3-Dimethoxy-10-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the methyl group may influence its binding interactions and stability.

Properties

CAS No.

25379-17-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2,3-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H15NO3/c1-17-12-7-5-4-6-10(12)16(18)11-8-14(19-2)15(20-3)9-13(11)17/h4-9H,1-3H3

InChI Key

XZJCOSYXJZSQPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC(=C(C=C31)OC)OC

Origin of Product

United States

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